molecular formula C17H21F2N5O3S2 B520157 N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide

Cat. No. B520157
M. Wt: 445.5 g/mol
InChI Key: KSNXUQRPDJFHTM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD CXCR2 antagonist is a novel CXCR2 antagonist with 200 times improvement in solubility than AZD8309 (GLXC-06927).

Scientific Research Applications

Photodegradation Studies

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide, also investigated in its capacity as azimsulfuron (AZS), a sulfonylurea herbicide, has been studied for its photodegradation in water. Research indicates that under UV light, AZS degrades rapidly, producing photoproducts like ADTA, which accounts for approximately 70% of the photodegraded herbicide. In simulated sunlight, the degradation is slower, resulting in different byproducts. The presence of photocatalysts, such as Fe2O3 and TiO2, can significantly alter the rate and products of this degradation (Pinna, Zema, Gessa, & Pusino, 2007).

Bioavailability and Pharmacokinetics

AZD5122, a derivative of this compound, was under investigation as a potential chemokine receptor CXCR2 antagonist for treating inflammatory diseases. An exploratory phase I study using carbon-14 radiolabeled AZD5122 assessed its absolute oral bioavailability in healthy subjects, providing insights into its pharmacokinetic profile (Hickey, Allen, Kingston, & Wilkinson, 2016).

Pharmaceutical Development

This compound has been identified as a CXCR2 chemokine receptor antagonist, useful in treating inflammatory diseases like chronic obstructive pulmonary disease (COPD). Its crystalline forms, which contribute to its pharmacological profile, have been studied in detail (Norman, 2013).

Synthesis and Chemical Analysis

Research on the synthesis of novel chemical derivatives, such as pyrrole-substituted pyrido[2,3-d]pyrimidines, using this compound as a precursor, has been conducted. These studies focus on the chemoselective synthesis and potential applications of these derivatives, including their antibacterial activity (Jahanshahi, Mamaghani, Haghbin, Nia, & Rassa, 2018).

Metabolism in Agriculture

The metabolism of flumetsulam, a structurally similar compound, in crops like wheat, corn, and barley, provides insights into the metabolic pathways and enzymatic interactions that may also be relevant for N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide. This research can inform agricultural practices and safety standards (Frear, Swanson, & Tanaka, 1993).

properties

Product Name

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide

Molecular Formula

C17H21F2N5O3S2

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide

InChI

InChI=1S/C17H21F2N5O3S2/c1-11(9-25)20-14-8-15(23-29(26,27)24-6-3-7-24)22-17(21-14)28-10-12-4-2-5-13(18)16(12)19/h2,4-5,8,11,25H,3,6-7,9-10H2,1H3,(H2,20,21,22,23)/t11-/m1/s1

InChI Key

KSNXUQRPDJFHTM-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CO)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3

SMILES

O=S(N1CCC1)(NC2=NC(SCC3=CC=CC(F)=C3F)=NC(N[C@H](C)CO)=C2)=O

Canonical SMILES

CC(CO)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD CXCR2 antagonist

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide
Reactant of Route 4
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide
Reactant of Route 5
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.